Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-
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Overview
Description
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is a chemical compound with a complex structure that includes a methanesulfonamide group, a methoxyphenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- typically involves the reaction of methanesulfonamide with 4-methoxyphenylthiol and N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids.
Scientific Research Applications
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the methoxyphenyl and dimethylamine groups.
N-[(4-methoxyphenyl)methyl]methanesulfonamide: A related compound with a methoxyphenyl group but different substitution patterns.
Uniqueness
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55116-64-8 |
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Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfanyl-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
YPWNNZBNCYQSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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